molecular formula C12H15NO5 B8371939 3-iso-Pentyloxy-5-nitrobenzoic acid

3-iso-Pentyloxy-5-nitrobenzoic acid

Cat. No.: B8371939
M. Wt: 253.25 g/mol
InChI Key: AJVJYOQNKUBYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iso-Pentyloxy-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C12H15NO5 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

3-(3-methylbutoxy)-5-nitrobenzoic acid

InChI

InChI=1S/C12H15NO5/c1-8(2)3-4-18-11-6-9(12(14)15)5-10(7-11)13(16)17/h5-8H,3-4H2,1-2H3,(H,14,15)

InChI Key

AJVJYOQNKUBYHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.05 g (96.6 mmol) LiOH.H2O were dissolved in a mixture of 100 mL H2O, 30 mL methanol and 40 mL THF. 5.2 g (16 mmol) 9 were added and it was stirred at r.t. for 20 h, during this time turning into a yellow, homogeneous solution. Most of the THF and methanol were taken off by rotovapping, the remaining solution was acidified with 2 N HCl and extracted with ethyl acetate three times. The combined organic layers were washed with brine, dried with MgSO4 and put under vacuum, yielding 3.9 g (96%) of a yellow solid, which was pure by NMR. For characterization, a sample was recrystallized from ethyl acetate. mp 142° C.; 1H NMR (CDCl3) δ 8.53 (dd, J1=1.5 Hz, J2=2.4 Hz, 1H), 7.98 (t, J1=2.4 Hz, J2=2.4 Hz, 1H), 7.94 (dd, J1=1.5 Hz, J2=2.4 Hz, 1H), 4.14 (t, J=6.4 Hz, 2H, PhOCH2CH2CH(CH3)2), 1.99-1.80 (m, 1H), 1.80-1.70 (m, 2H), 1.01 (d, J=6.3 Hz, 6H, CH(CH3)2); 13C NMR (acetone-d6) 165.52, 160.75, 150.12, 133.90, 122.35, 116.67, 113.68, 68.41, 38.33, 25.68, 22.74; ESI-MS m/z 252 [M−1]+.
Name
LiOH.H2O
Quantity
4.05 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
9
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
96%

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